

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Dihydroxynaphthalenes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,5-Dibromonaphthalene-2,6-diol*

Cat. No.: *B169264*

[Get Quote](#)

Foreword: Navigating the Rich Reactivity of Dihydroxynaphthalenes

To the researchers, scientists, and drug development professionals who engage with the intricate world of aromatic chemistry, this guide offers a deep dive into the electrophilic aromatic substitution (EAS) of dihydroxynaphthalenes. These bicyclic phenols are not merely passive scaffolds; their dual hydroxyl groups orchestrate a complex and nuanced reactivity, presenting both opportunities and challenges in the synthesis of novel compounds. This document moves beyond a simple recitation of reactions. As a senior application scientist, my objective is to provide a framework for understanding the "why" behind the "how"—to elucidate the causal relationships between substrate structure, reaction conditions, and the regiochemical outcomes of these vital transformations. The protocols and mechanistic discussions herein are presented as self-validating systems, grounded in established principles and supported by authoritative references, to empower you to approach the synthesis of dihydroxynaphthalene derivatives with confidence and precision.

Foundational Principles: The Electronic Landscape of Dihydroxynaphthalenes

Dihydroxynaphthalenes, possessing two powerful activating hydroxyl (-OH) groups on a naphthalene core, are exceptionally electron-rich aromatic systems. These hydroxyl groups,

through the $+M$ (mesomeric) effect, significantly increase the electron density of the naphthalene rings, making them highly susceptible to attack by electrophiles. This heightened reactivity, however, is coupled with the challenge of controlling the position of substitution.

The directing effect of the two hydroxyl groups is paramount in determining the regioselectivity of electrophilic aromatic substitution. The $-OH$ group is a potent ortho, para-director. In the context of the naphthalene ring system, this translates to activation of the positions alpha (peri) and gamma to the hydroxyl group. When two such groups are present, their directing effects can be either synergistic or antagonistic, leading to a fascinating and sometimes complex array of possible products.

The interplay between kinetic and thermodynamic control is another crucial factor, particularly in reversible reactions like sulfonation. At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, typically at the more sterically accessible and electronically activated alpha-position. At higher temperatures, the reaction shifts to thermodynamic control, favoring the formation of the most stable product, which may be the isomer with minimized steric hindrance.[\[1\]](#)[\[2\]](#)

Visualizing Directing Effects

The following diagram illustrates the general principle of activation and directing effects of a hydroxyl group on a naphthalene ring.

Caption: General directing effects of a hydroxyl group on a naphthalene ring.

Key Electrophilic Aromatic Substitution Reactions of Dihydroxynaphthalenes

This section details the application of several key EAS reactions to dihydroxynaphthalene substrates. Each subsection provides a mechanistic overview and, where possible, a field-proven experimental protocol.

Nitration: Introduction of the Nitro Group

Nitration is a fundamental EAS reaction that introduces a nitro ($-NO_2$) group onto the aromatic ring. This is typically achieved using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion

(NO₂⁺). Given the high reactivity of dihydroxynaphthalenes, milder nitrating conditions are often necessary to prevent over-substitution and oxidative degradation.

Causality in Nitration: The choice of nitrating agent and reaction conditions is critical. The strong activating effect of the two hydroxyl groups can lead to rapid, exothermic reactions. Using less aggressive nitrating systems, such as nitric acid in acetic acid, or employing lower temperatures provides better control over the reaction and improves the selectivity for mono-nitration. The regioselectivity is dictated by the positions of the hydroxyl groups, with substitution occurring at the most activated and sterically accessible positions.

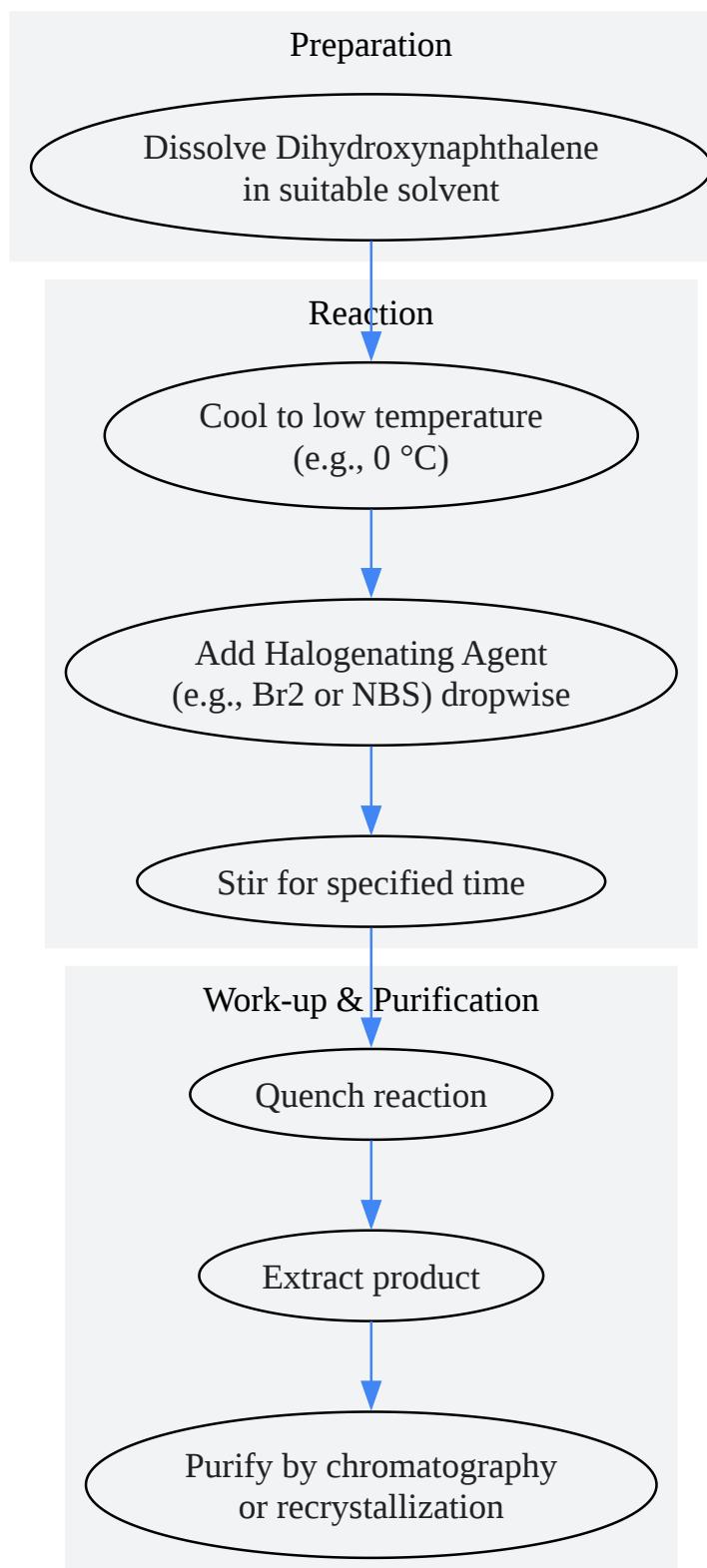
While a specific, detailed protocol for the nitration of 1,5-dihydroxynaphthalene is not readily available in the provided search results, a general procedure for the nitration of activated aromatic compounds can be adapted. One source mentions the nitration of 1,5-dihydroxy- and 1,5-diacetoxy-naphthalene, indicating that such reactions are documented in the chemical literature.^[3] Based on general procedures for naphthalene nitration, the following is a representative protocol.^[4]

Objective: To synthesize 4-nitro-1,5-dihydroxynaphthalene.

Materials:

- 1,5-Dihydroxynaphthalene
- Concentrated Nitric Acid (70%)
- Glacial Acetic Acid
- Ice
- Distilled Water
- Erlenmeyer Flask
- Magnetic Stirrer and Stir Bar
- Dropping Funnel
- Büchner Funnel and Filter Flask

Procedure:


- In a 250 mL Erlenmeyer flask, dissolve 1,5-dihydroxynaphthalene (1.0 eq) in glacial acetic acid with gentle warming.
- Cool the solution to 0-5 °C in an ice bath with continuous stirring.
- Slowly add concentrated nitric acid (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
- Pour the reaction mixture slowly onto crushed ice with stirring.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with cold distilled water until the washings are neutral to litmus paper.
- Dry the product in a desiccator.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by melting point determination and spectroscopic methods (^1H NMR, ^{13}C NMR, IR) to confirm its identity and purity.

Halogenation: Introducing Halogen Atoms

Halogenation involves the introduction of a halogen (Cl, Br, I) onto the aromatic ring. Due to the high reactivity of dihydroxynaphthalenes, direct halogenation with elemental bromine or chlorine can proceed rapidly, even without a Lewis acid catalyst.^[5] The choice of solvent can significantly influence the regioselectivity and the extent of halogenation.

Causality in Halogenation: The high electron density of the dihydroxynaphthalene ring polarizes the halogen-halogen bond, generating a sufficiently electrophilic species to initiate the reaction. To control the reaction and favor mono-substitution, it is often necessary to use milder halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), or to perform the reaction at low temperatures.^[5] The positions of the hydroxyl groups will dictate the sites of halogenation, favoring the electronically activated ortho and para positions.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the halogenation of dihydroxynaphthalenes.

Friedel-Crafts Reactions: Acylation and Alkylation

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry.[\[4\]](#)[\[6\]](#)

- Friedel-Crafts Acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl_3 , FeCl_3). The product is an aryl ketone. A key advantage of acylation is that the resulting ketone is deactivated towards further substitution, thus preventing polyacetylation.[\[7\]](#)
- Friedel-Crafts Alkylation attaches an alkyl group (-R) to the ring using an alkyl halide, alkene, or alcohol with a Lewis or Brønsted acid catalyst.[\[6\]](#)[\[8\]](#) A significant challenge in alkylation is the potential for polyalkylation, as the newly introduced alkyl group is activating, and carbocation rearrangements can lead to a mixture of products.

Causality in Friedel-Crafts Reactions: For dihydroxynaphthalenes, the hydroxyl groups can complex with the Lewis acid catalyst, potentially deactivating the ring or influencing the regioselectivity. Therefore, an excess of the catalyst is often required. The choice of solvent is also critical, as it can affect the solubility of the reactants and the activity of the catalyst. In some cases, intramolecular Friedel-Crafts reactions can be used to construct new fused ring systems.

The following is a representative protocol for the Friedel-Crafts acylation of 2,6-dihydroxynaphthalene with acetyl chloride.

Objective: To synthesize 1,5-diacetyl-2,6-dihydroxynaphthalene.

Materials:

- 2,6-Dihydroxynaphthalene
- Acetyl Chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Dichloromethane (DCM) or Nitrobenzene
- Hydrochloric Acid (concentrated)

- Ice
- Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Dropping funnel

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add acetyl chloride (2.2 eq) to the stirred suspension.
- In a separate flask, dissolve 2,6-dihydroxynaphthalene (1.0 eq) in anhydrous DCM.
- Add the solution of 2,6-dihydroxynaphthalene dropwise to the acylating mixture at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
- Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Self-Validation: The identity and purity of the product should be confirmed by melting point and spectroscopic analysis. The regiochemistry of acylation can be determined by ^1H NMR, paying close attention to the coupling patterns of the aromatic protons.

Vilsmeier-Haack Reaction: Formylation of Dihydroxynaphthalenes

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation (introduction of a -CHO group) of electron-rich aromatic compounds.[9][10][11] The Vilsmeier reagent, typically a chloroiminium salt, is generated *in situ* from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl_3).[12][13]

Causality in the Vilsmeier-Haack Reaction: Dihydroxynaphthalenes are excellent substrates for this reaction due to their high electron density.[10] The electrophile in this reaction is weaker than those in many other EAS reactions, which contributes to its high selectivity for highly activated rings. The reaction is generally regioselective, with substitution occurring at the most electron-rich and sterically accessible positions.

The following is a general protocol for the Vilsmeier-Haack formylation, adapted for a dihydroxynaphthalene substrate.

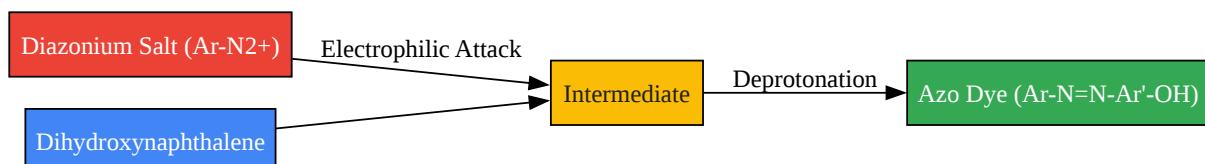
Objective: To synthesize a formylated derivative of 1,7-dihydroxynaphthalene.

Materials:

- 1,7-Dihydroxynaphthalene
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus Oxychloride (POCl_3)
- 1,2-Dichloroethane (anhydrous)
- Sodium Acetate solution (aqueous)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

Procedure:


- In a dry round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
- Dissolve 1,7-dihydroxynaphthalene (1.0 eq) in anhydrous 1,2-dichloroethane and add it to the Vilsmeier reagent at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and pour it onto a stirred mixture of ice and a saturated aqueous solution of sodium acetate.
- Stir vigorously until the hydrolysis of the intermediate iminium salt is complete.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Self-Validation: Characterization of the product by spectroscopic methods (NMR, IR, MS) is essential to confirm the structure and regiochemistry of formylation. The presence of an aldehyde proton signal in the ¹H NMR spectrum (typically around 9-10 ppm) and a carbonyl stretch in the IR spectrum (around 1680-1700 cm⁻¹) are indicative of a successful reaction.

Diazo Coupling: Synthesis of Azo Dyes

Diazo coupling is a reaction between a diazonium salt and an activated aromatic compound to form an azo compound (-N=N-), which are often intensely colored and used as dyes.[14][15] Dihydroxynaphthalenes, being highly activated, are excellent coupling partners for diazonium salts.[1][16]

Causality in Diazo Coupling: The reaction is typically carried out in a slightly alkaline or neutral medium.[17] The pH is critical: if the solution is too acidic, the concentration of the phenoxide ion (the more reactive species) is too low. If it is too basic, the diazonium salt can be converted to a non-electrophilic diazotate. The electrophilic diazonium ion attacks the electron-rich dihydroxynaphthalene, usually at a position para to one of the hydroxyl groups.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of diazo coupling with a dihydroxynaphthalene.

Summary of Regioselectivity and Reaction Conditions

The following table provides a comparative summary of electrophilic aromatic substitution reactions on various dihydroxynaphthalene isomers. The predicted major products are based on the combined directing effects of the hydroxyl groups and steric considerations.

Dihydroxynaphthalene Isomer	Reaction	Reagents	Typical Conditions	Predicted Major Product(s)
1,4-Dihydroxynaphthalene	Nitration	HNO_3 , H_2SO_4	Low temperature	2-Nitro-1,4-dihydroxynaphthalene
Bromination	Br_2 , CH_3COOH	Room temperature		2,3-Dibromo-1,4-dihydroxynaphthalene
1,5-Dihydroxynaphthalene	Nitration	HNO_3 , Acetic Acid	0-5 °C	4-Nitro-1,5-dihydroxynaphthalene
Diazo Coupling	$\text{ArN}_2^+\text{Cl}^-$	pH 8-10, 0-5 °C		4-(Arylazo)-1,5-dihydroxynaphthalene
Oxidation	CrO_3		5-Hydroxy-1,4-naphthoquinone (Juglone)[18]	
2,6-Dihydroxynaphthalene	Friedel-Crafts Acylation	CH_3COCl , AlCl_3	Reflux in DCM	1,5-Diacetyl-2,6-dihydroxynaphthalene
Vilsmeier-Haack	POCl_3 , DMF	60-80 °C		1-Formyl-2,6-dihydroxynaphthalene
2,7-Dihydroxynaphthalene	Bromination	NBS , CCl_4	Reflux	1,8-Dibromo-2,7-dihydroxynaphthalene
Diazo Coupling	$\text{ArN}_2^+\text{Cl}^-$	pH 8-10, 0-5 °C		1-(Arylazo)-2,7-dihydroxynaphthalene

Note: The predicted products are based on general principles and may vary depending on the specific reaction conditions.

Conclusion and Future Outlook

The electrophilic aromatic substitution of dihydroxynaphthalenes is a rich and multifaceted area of organic synthesis. The powerful activating and directing effects of the two hydroxyl groups enable a wide range of transformations, leading to a diverse array of functionalized naphthalene derivatives. However, this high reactivity also necessitates careful control of reaction conditions to achieve the desired regioselectivity and to avoid unwanted side reactions.

As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, a thorough understanding of the principles governing the reactivity of dihydroxynaphthalenes is more crucial than ever. Future research in this area will likely focus on the development of more selective and sustainable catalytic methods for the functionalization of these versatile building blocks. The insights and protocols provided in this guide are intended to serve as a solid foundation for such endeavors, empowering chemists to harness the full synthetic potential of dihydroxynaphthalenes.

References

- Chemistry Stack Exchange. (2015).
- Wikipedia. (n.d.). Juglone. [\[Link\]](#)
- Wikipedia. (n.d.). Friedel–Crafts reaction. [\[Link\]](#)
- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [\[Link\]](#)
- Khalafi-Nezhad, A., & Soltani, A. (2007). Oxidative Dehydrogenation of 1-Tetralones: Synthesis of Juglone, Naphthazarin, and α -Hydroxyanthraquinones. Bulletin of the Korean Chemical Society, 28(11), 2012-2016.
- Oelgemöller, M., & Shvydkiv, O. (2011). Synthesis of Juglone (5-Hydroxy-1,4-Naphthoquinone) in a Falling Film Microreactor. Green Chemistry, 13(9), 2344-2346.
- The Chemistry of Color. (n.d.). 1,5-Dihydroxy Naphthalene in Dye Manufacturing. [\[Link\]](#)
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [\[Link\]](#)
- Google Patents. (n.d.). CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [\[Link\]](#)
- Wikipedia. (n.d.). Azo coupling. [\[Link\]](#)
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [\[Link\]](#)

- S. P. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACk REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 376-394.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Barluenga, J., et al. (2006). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 71(19), 7433-7436.
- Larock, R. C., & Yao, T. (2006). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 71(19), 7433-7436.
- S. P. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACk REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 376-394.
- Organic Syntheses. (n.d.). 3. [Link]
- Thomson, R. H., Race, E., & Rowe, F. M. (1947). The nitration of 1 : 5-dihydroxy- and 1 : 5-diacetoxy-naphthalene, 1-acetoxy-5-methoxynaphthalene, 5-methoxy-1-naphthol, and 1 : 5-di-methoxynaphthalene. Journal of the Chemical Society (Resumed), 350.
- Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
- Fieser, L. F., & Johnson, W. S. (1940). PRODUCTS OF FRIEDEL-CRAFTS ACYLATION OF α -SUBSTITUTED NAPHTHALENES The diazotization and subsequent cyclization of o-aminoaryl a. Journal of the American Chemical Society, 62(3), 575-577.
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59.
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University.
- Wang, L., et al. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts.
- Wootton, R. C. R., et al. (2002). The continuous flow synthesis of azos. Organic & Biomolecular Chemistry, 1(1), 167-170.
- Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]
- Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111.
- Ron, E. (2015). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Chemistry Stack Exchange.
- Organic Syntheses. (n.d.).
- Wikipedia. (n.d.).
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), S99.

- Parvez, S., et al. (2010). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. *Toxicology Mechanisms and Methods*, 20(6), 295-306.
- Google Patents. (n.d.).
- Cakmak, O., et al. (2012). Functionalization of naphthalene: A novel synthetic route to brominated naphthoquinones. *Arkivoc*, 2012(7), 274-281.
- Oh
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Oppolzer, W., & Roberts, D. A. (1980). Synthesis of 2,6-disubstituted dihydronaphthalenes and naphthalenes by electrocyclic reaction of o-quinodimethane. A synthesis of (\pm)-naproxen. *Journal of the Chemical Society, Perkin Transactions 1*, 1339-1343.
- d'Ischia, M., et al. (2022). Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review. *Electrochem*, 3(4), 589-605.
- Różycka-Roszak, B., et al. (2021).
- Zhang, L., et al. (2015). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene.
- Ali, M., et al. (2022). SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. *Journal of Chemical Society of Nigeria*, 47(3).
- Mettler Toledo. (n.d.).
- Guo, Y., et al. (2022). Study on Continuous Flow Nitration of Naphthalene. *Processes*, 10(7), 1369.
- Kumar, A., et al. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. *Frontiers in Chemistry*, 10, 919328.
- Zhang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review | MDPI [mdpi.com]
- 2. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. growingscience.com [growingscience.com]
- 6. Friedel-Crafts Alkylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102442888B - Method for producing 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Dihydroronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Dihydroxynaphthalenes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169264#electrophilic-aromatic-substitution-of-dihydroxynaphthalenes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com